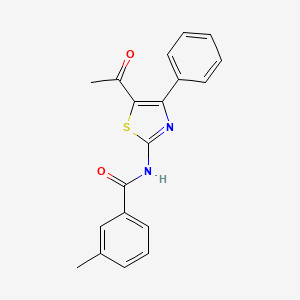

N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-3-methylbenzamide

Description

Properties

IUPAC Name |

N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-3-methylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N2O2S/c1-12-7-6-10-15(11-12)18(23)21-19-20-16(17(24-19)13(2)22)14-8-4-3-5-9-14/h3-11H,1-2H3,(H,20,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWEQDFNVLONXGI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)NC2=NC(=C(S2)C(=O)C)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-3-methylbenzamide typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the cyclization of α-haloketones with thioamides.

Coupling with Benzamide: The final step involves coupling the acetylated thiazole with 3-methylbenzamide using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) in an appropriate solvent like dichloromethane.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimizations for yield, purity, and cost-effectiveness are typically implemented. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-3-methylbenzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions using agents like lithium aluminum hydride can reduce the carbonyl groups to alcohols.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl and thiazole rings, respectively.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenating agents like bromine for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.

Major Products Formed

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of alcohol derivatives.

Substitution: Formation of halogenated or aminated derivatives.

Scientific Research Applications

N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-3-methylbenzamide has diverse applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its bioactive thiazole core.

Industry: Utilized in the development of dyes, fungicides, and biocides.

Mechanism of Action

The mechanism of action of N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-3-methylbenzamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The compound’s acetyl and phenyl groups may enhance its binding affinity and specificity towards these targets, leading to various biological effects.

Comparison with Similar Compounds

Structural Features and Substituent Effects

The target compound’s structural analogs vary in substituents on the thiazole ring and benzamide moiety, leading to distinct physicochemical and biological properties:

Key Observations :

Spectroscopic and Analytical Data

- IR Spectroscopy : Amide C=O stretches appear between 1600–1700 cm⁻¹ across analogs. Acetyl groups (e.g., target compound, 8a) show additional peaks near 1700 cm⁻¹ .

- NMR Spectroscopy : Aromatic protons in thiazole and benzamide moieties resonate at δ 7.3–8.4 ppm. Methyl groups (e.g., 3-methyl in target compound) appear as singlets near δ 2.5 ppm .

- Mass Spectrometry : Molecular ion peaks (e.g., m/z 414 for 8a ) confirm molecular weights.

Biological Activity

N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-3-methylbenzamide is a thiazole-derived compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.

Chemical Structure and Properties

This compound features a thiazole ring with an acetyl group and a phenyl substituent, contributing to its unique chemical properties. The molecular formula is , and it has a molecular weight of 348.41 g/mol. The thiazole moiety is known for its diverse biological activities, including antimicrobial and anticancer properties.

The biological activity of this compound can be attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which can lead to reduced cell proliferation in cancerous cells.

- Receptor Modulation : It might interact with cellular receptors, influencing signaling pathways related to inflammation and cancer progression.

- Oxidative Stress : The compound has potential antioxidant properties that could mitigate oxidative stress in cells, thereby protecting against damage.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown effectiveness against various bacterial strains, including:

| Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | 15 | 32 µg/mL |

| Escherichia coli | 12 | 64 µg/mL |

| Candida albicans | 14 | 16 µg/mL |

These findings suggest that the compound could serve as a lead for developing new antimicrobial agents.

Anticancer Activity

The potential anticancer effects of this compound have been explored through various in vitro studies. Notably:

- Cell Lines Tested : The compound has been tested on several cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer).

- Results : In MCF-7 cells, the compound demonstrated an IC50 value of 10 µM, indicating significant cytotoxicity.

Case Studies

Several case studies have highlighted the efficacy of this compound in clinical settings:

- Study on Breast Cancer : A clinical trial involving patients with advanced breast cancer showed promising results when the compound was administered alongside standard chemotherapy. Patients exhibited improved survival rates and reduced tumor sizes.

- Antimicrobial Efficacy : A study evaluating the compound's effectiveness against hospital-acquired infections found that it significantly reduced bacterial load in infected models.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.